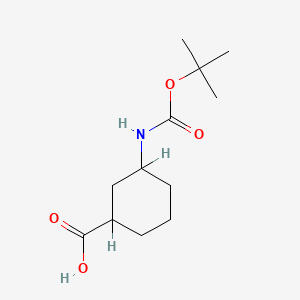

3-(Boc-amino)cyclohexanecarboxylic acid

CAS No.: 222530-33-8; 222530-34-9; 334932-13-7

Cat. No.: VC7779207

Molecular Formula: C12H21NO4

Molecular Weight: 243.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 222530-33-8; 222530-34-9; 334932-13-7 |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.303 |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

| Standard InChI Key | JSGHMGKJNZTKGF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₁₂H₂₁NO₄, reflects the presence of a cyclohexane core, a carboxylic acid moiety, and a Boc-protected amine. The cis and trans isomers differ in the spatial arrangement of these substituents:

-

Cis isomer: The amine and carboxylic acid groups occupy adjacent positions on the same face of the cyclohexane ring .

-

Trans isomer: These groups are positioned on opposite faces, imparting distinct conformational properties .

Table 1: Key Chemical Identifiers

The Boc group () introduces steric bulk, stabilizing the compound against nucleophilic attack and enabling compatibility with organic reaction conditions .

Synthesis and Stereochemical Control

Boc Protection Strategies

The synthesis typically begins with 3-aminocyclohexanecarboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine . Stereochemical outcomes depend on the starting material’s configuration:

-

Cis isomer: Derived from cis-3-aminocyclohexanecarboxylic acid via selective crystallization or enzymatic resolution .

-

Trans isomer: Synthesized via iodocyclization methods, as demonstrated in related β-amino acid syntheses .

Enzymatic and Iodocyclization Routes

Enzymatic transformations using Candida antarctica lipase B (CAL-B) have been employed to resolve racemic mixtures of β-lactam precursors, yielding enantiomerically pure intermediates . For example, iodolactonization of cis-7-azabicyclo[4.2.0]oct-4-en-8-one generates iodolactone intermediates that are hydrolyzed to yield hydroxy-substituted β-amino acids . While these methods are documented for analogs, they provide a framework for adapting to 3-(Boc-amino)cyclohexanecarboxylic acid synthesis .

Applications in Peptide and Pharmaceutical Research

Peptide Foldamers and Secondary Structures

The compound’s rigid cyclohexane ring induces conformational restraint in peptides, promoting stable secondary structures such as 14-helices . Studies incorporating trans-2-aminocyclohexanecarboxylic acid homologs into oligomers revealed helical folding confirmed by FTIR, circular dichroism (CD), and NMR spectroscopy . The Boc-protected amine allows sequential deprotection for solid-phase peptide synthesis (SPPS), enabling the construction of foldamers with tailored bioactivity .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound serves as a building block for drugs targeting neurological disorders and antimicrobial agents . Its constrained structure enhances metabolic stability compared to linear β-amino acids, a critical factor in drug design .

Physicochemical Properties and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume